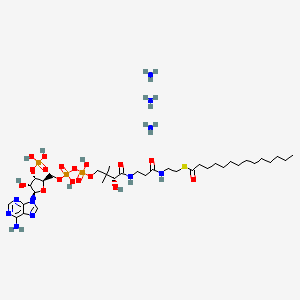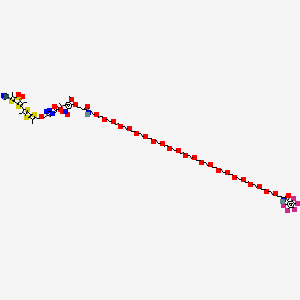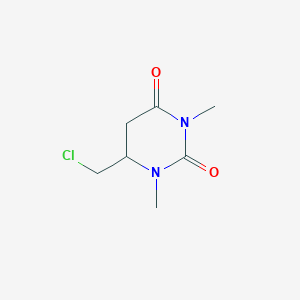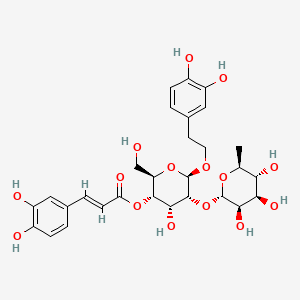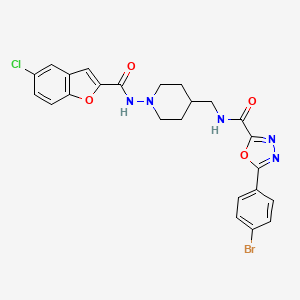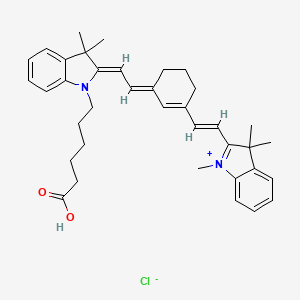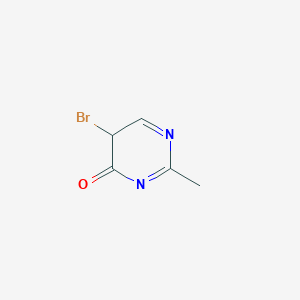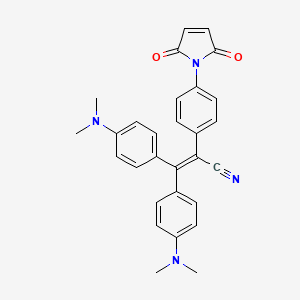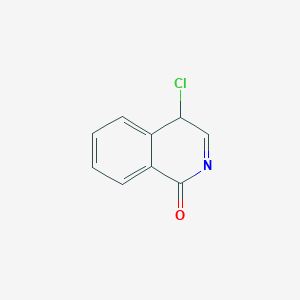
4-chloro-4H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-4H-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with functionalized arenes or alkynes. One common method is the [4 + 2] annulation reaction, which can be catalyzed by transition metals such as rhodium or palladium . The reaction conditions often include the use of solvents like dichloromethane and catalysts like Cp*RhCl2 .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using benzamide derivatives and alkynes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 4-Chloro-4H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of base.
Major Products:
Oxidation: Isoquinolinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolinones.
科学研究应用
4-Chloro-4H-isoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
相似化合物的比较
4-Hydroxy-2-quinolone: Known for its pharmaceutical and biological activities.
3,4-Dihydroisoquinolin-1-one: Used in plant disease management and has antioomycete activity.
1-Chloroisoquinoline: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness: 4-Chloro-4H-isoquinolin-1-one stands out due to its unique chloro substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel pharmaceuticals and industrial chemicals .
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
4-chloro-4H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5,8H |
InChI 键 |
ALYXLZXHGNZKHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


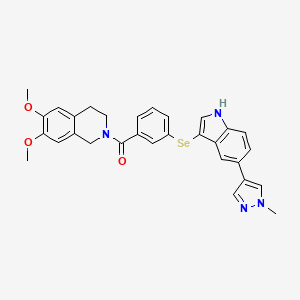
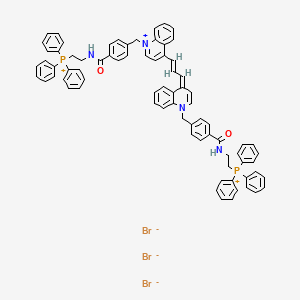
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
